1-[2-(Piperidin-4-yloxy)ethyl]piperidine
Overview
Description
1-[2-(Piperidin-4-yloxy)ethyl]piperidine is a useful research compound. Its molecular formula is C12H24N2O and its molecular weight is 212.33 g/mol. The purity is usually 95%.
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Biological Activity
1-[2-(Piperidin-4-yloxy)ethyl]piperidine is a chemical compound characterized by its unique piperidine ring structure, which suggests potential biological activities, particularly in the central nervous system. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C₁₂H₂₄N₂O and features two piperidine rings connected by an ethyl chain. The presence of the piperidin-4-yloxy group indicates potential interactions with various biological targets, similar to other piperidine-based compounds. Its structure is significant for understanding its mechanism of action and biological activity.
While specific mechanisms of action for this compound are not extensively documented, the structural characteristics suggest it may interact with neurotransmitter receptors or enzymes. Research on related piperidine derivatives indicates that they often act as receptor ligands, particularly for serotoninergic and dopaminergic receptors.
Biological Activity and Therapeutic Potential
Research indicates that compounds similar to this compound may exhibit significant biological activities:
- Receptor Interaction: Piperidine derivatives have been studied for their ability to bind to various receptors. For example, compounds with similar structures have shown notable affinities for serotonin (5-HT) and dopamine (D) receptors, which are crucial in treating psychiatric disorders .
- Anticancer Applications: Some studies suggest that piperidine-based compounds can induce apoptosis in cancer cells through intrinsic pathways, potentially offering therapeutic benefits in oncology .
- Neuropharmacology: The structural features of this compound make it a candidate for further exploration in neuropharmacology, particularly in developing treatments for conditions like Alzheimer's disease due to its potential to inhibit acetylcholinesterase .
Comparative Analysis
The following table summarizes the biological activities and unique aspects of several compounds related to this compound:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
1-(4-Piperidinyl)-2-propanol | Contains a propanol group | Potentially different solubility and bioavailability |
N-Methylpiperidine | Methyl substitution on nitrogen | Different receptor affinity due to steric effects |
4-Hydroxy-N-methylpiperidine | Hydroxyl group substitution | May exhibit different pharmacological properties |
This compound | Piperidine rings linked by ethyl chain | Potential interactions with CNS receptors |
Case Studies and Research Findings
Several studies have explored the biological activity of piperidine derivatives, providing insights into their pharmacological profiles:
- Serotonergic and Dopaminergic Binding: A study evaluated a benzoylpiperidine derivative's affinity for serotoninergic and dopaminergic receptors, showing it could serve as a neuroleptic drug with reduced side effects compared to traditional antipsychotics .
- Antiparasitic Activity: Research on dihydroquinazolinone derivatives demonstrated that structural modifications could enhance metabolic stability while maintaining antiparasitic activity, suggesting similar strategies could be applied to optimize piperidine derivatives .
- Apoptosis Induction in Cancer Cells: Investigations into the effects of piperine (a related compound) on cancer cell lines revealed mechanisms involving mitochondrial membrane integrity and caspase activation, indicating potential pathways through which piperidine derivatives might exert anticancer effects .
Properties
IUPAC Name |
1-(2-piperidin-4-yloxyethyl)piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c1-2-8-14(9-3-1)10-11-15-12-4-6-13-7-5-12/h12-13H,1-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYGBPVDKVYYBRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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